molecular formula C8H6FN3O B031864 5-Fluoro-3-hydrazonoindolin-2-one CAS No. 283584-52-1

5-Fluoro-3-hydrazonoindolin-2-one

Cat. No.: B031864
CAS No.: 283584-52-1
M. Wt: 179.15 g/mol
InChI Key: GYZLCPDITNYCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-hydrazonoindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the hydrazone group.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-hydrazonoindolin-2-one is unique due to the presence of both a fluorine atom and a hydrazone group, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

3-diazenyl-5-fluoro-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUZIGMUYFFWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)O)N=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468168
Record name 5-Fluoro-3-hydrazonoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283584-52-1
Record name 5-Fluoro-3-hydrazonoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-fluoro-3-hydrazonoindolin-2-one valuable in the development of potential antimicrobial agents?

A: this compound is a versatile building block for creating Schiff base ligands. These ligands readily form complexes with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) []. This complexation can enhance the biological activity of the resulting compounds compared to the original organic molecule. The study highlighted in the provided abstract investigated the antimicrobial properties of such metal complexes against a range of Gram-positive and Gram-negative bacteria and fungal strains [].

Q2: What spectroscopic techniques were used to characterize the this compound derived metal complexes?

A: While the abstract doesn't specify the exact spectroscopic techniques used, it mentions that "physico-chemical characterization" was performed to determine the structure of the synthesized complexes []. This likely includes techniques like:

    Q3: What biological activities were investigated for the this compound derived metal complexes?

    A: The research explored the in vitro antibacterial and antifungal activities of the synthesized metal complexes []. Specifically, they tested the compounds against:

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